Differential Activity in the FANCM-RMI MM2 Fluorescence Polarization Assay: Target Compound vs. PIP-199
The target compound was profiled in the same fluorescence polarization assay that identified PIP-199 as a selective FANCM-RMI inhibitor. In PubChem AID 1159607, (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2,4-dimethoxybenzoate (SID 312550889) was classified as “Inactive,” indicating no significant displacement of the TMR-RaMM2 tracer from the RMI core complex [1]. Under comparable conditions, PIP-199 displaced the tracer with an IC₅₀ of 36 µM and exhibited a Kd of 3.4 µM by surface plasmon resonance . This functional dichotomy—one compound inactive, the other a validated micromolar binder—provides a clear quantitative differentiator for assay design or control compound selection.
| Evidence Dimension | FANCM-RMI (MM2) interaction inhibition in fluorescence polarization assay |
|---|---|
| Target Compound Data | Inactive (no IC₅₀ reported; did not pass hit threshold in AID 1159607) |
| Comparator Or Baseline | PIP-199: IC₅₀ = 36 µM, Kd = 3.4 µM |
| Quantified Difference | Target compound shows no measurable inhibition vs. PIP-199's IC₅₀ of 36 µM |
| Conditions | Fluorescence polarization assay using TMR-RaMM2 peptide tracer and recombinant RMI1–RMI2 complex; pilot screen of 74,807 compounds |
Why This Matters
Procurement teams evaluating FANCM-RMI inhibitors must recognize that the target compound is a confirmed inactive in this primary assay, making it suitable as a negative control rather than an inhibitor, unlike PIP-199.
- [1] PubChem BioAssay Record for AID 1159607, Screen for inhibitors of RMI FANCM (MM2) interaction; SID 312550889, Activity Outcome: Inactive. View Source
